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An In-depth Technical Guide to the Early-Phase Clinical Trial Results of AVA6000

Introduction

AVAG6000 is an innovative, tumor-targeted chemotherapy agent developed by Avacta
Therapeutics. It represents a novel approach to cancer treatment, designed to enhance the
therapeutic index of doxorubicin, a potent and widely used anthracycline chemotherapy. The
clinical utility of conventional doxorubicin is often constrained by dose-limiting toxicities, most
notably cardiotoxicity and myelosuppression.[1] AVA6000 is a peptide drug conjugate (PDC)
engineered using Avacta's proprietary pre|CISION™ platform. This platform modifies
doxorubicin into a prodrug that remains inert in circulation until it reaches the tumor
microenvironment (TME).[2] There, it is selectively activated by Fibroblast Activation Protein a
(FAP), an enzyme highly overexpressed in the stroma of many solid tumors, leading to the
targeted release of active doxorubicin.[3][4] This technical guide provides a comprehensive
overview of the mechanism of action, experimental protocols, and the encouraging results from
the early-phase clinical trials of AVA6000.

Core Mechanism of Action

AVA6000's design leverages the differential expression of FAP between tumor and healthy
tissues. FAP is a post-proline endopeptidase found on the surface of cancer-associated
fibroblasts (CAFs), which are abundant in the supportive stroma of over 90% of epithelial
cancers.[3] AVA6000 consists of a doxorubicin molecule linked to a specific peptide moiety,
(pyridine-4-carbonyl)-D-Ala-L-Pro.[1][3] This peptide renders the doxorubicin molecule cell-
impermeable and inactive.[5] Upon reaching the TME, the high concentration of FAP cleaves
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the peptide linker, releasing the active doxorubicin directly at the site of the tumor.[4][6] This
targeted activation aims to maximize the drug's anti-tumor activity while minimizing systemic
exposure and associated toxicities.[7]
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Caption: Mechanism of AVA6000 activation in the FAP-rich tumor microenvironment.

Preclinical Evaluation
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Before human trials, AVA6000 underwent extensive preclinical testing to validate its mechanism

and safety profile.

Experimental Protocols: Preclinical

« In Vitro Cytotoxicity: Human tumor cell lines were exposed to both AVA6000 and standard
doxorubicin to compare their cytotoxic effects. The concentration required to inhibit cell
growth was measured to determine the relative potency.[1][3]

o FAP Specificity Studies: The specificity of the peptide linker's cleavage by FAP was
confirmed using fluorogenic analogues in FAP gene-knockout mice (Fap-/-), where cleavage
was absent.[1][3]

 In Vivo Efficacy Studies: Patient-derived xenograft (PDX) models with varying levels of FAP
expression were used. Mice were treated with AVA6000 or doxorubicin, and outcomes such
as tumor volume and survival were monitored in a dose-dependent manner.[1][8]

Preclinical Data Summary

The preclinical data strongly supported the intended design of AVA6000, demonstrating a
significant reduction in off-target cytotoxicity and potent anti-tumor activity in FAP-high
environments.
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Experiment Type

Key Finding

Quantitative Result

Reference

In Vitro Cytotoxicity

AVAGB000 is
significantly less toxic
to human tumor cells
than doxorubicin
without FAP

activation.

80 to 4,000-fold less
cytotoxic compared to

doxorubicin.

(11318l

In Vivo Efficacy (PDX
Models)

AVAG6000 significantly
reduced tumor volume
and increased survival
in high-FAP tumors.

In an osteosarcoma
PDX model, AVA6000
decreased tumor
volume while
doxorubicin had no

significant effect.

[1](8]

In Vivo
Pharmacokinetics
(Rat)

Following IV
administration, plasma
concentrations of
AVA6000 and
released doxorubicin

were measured.

Mean Cmax of
AVAG000: 27,800

ng/mL (males), 20,600

ng/mL (females).
Mean AUC for
doxorubicin was
significantly lower
than for AVA6000.

[1]

Phase 1 Clinical Trial Design (ALS-6000-101)

The first-in-human trial (NCT04969835) was an open-label study designed to assess the safety,

pharmacokinetics, and preliminary efficacy of AVA6000 in patients with FAP-positive solid

tumors.[6][9]

Experimental Protocols: Clinical

o Study Design: The trial consists of two parts: Phase 1a, a dose-escalation phase, and Phase

1b, a dose-expansion phase.[10][11]

o Phase la (Dose Escalation): Employed a standard 3+3 design to determine the maximum

tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D). Patients were
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enrolled in cohorts receiving escalating doses of AVA6000.[9][10] Two dosing schedules
were evaluated: once every three weeks (Q3W) and once every two weeks (Q2W).[12][13]

o Phase 1b (Dose Expansion): Upon determining the RP2D, patients are enrolled into
specific tumor-type cohorts to further evaluate safety and efficacy.[10] Initial cohorts
include salivary gland cancer, triple-negative breast cancer, and soft tissue sarcoma.[14]
[15]

o Patient Population: Eligible participants were adults with locally advanced or metastatic FAP-
positive solid tumors who had progressed on standard therapies.[16] Tumor types included
sarcoma, pancreatic, breast, ovarian, and salivary gland cancers, among others.[11][16]

e Qutcome Measures:

o Primary: Evaluate the safety and tolerability of AVA6000, including the incidence of dose-
limiting toxicities and treatment-emergent adverse events (TEAES).[6]

o Secondary: Characterize the pharmacokinetic profile of AVA6000 and released
doxorubicin, and assess preliminary anti-tumor activity using RECIST 1.1 criteria (ORR,
DOR, PFS, 0S).[8]

Phase 1b: Dose Expansion
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Caption: Workflow of the AVA6000 Phase 1a/lb clinical trial.

Clinical Trial Results

As of the latest data cut-offs, the Phase la study has enrolled dozens of patients across
multiple dose cohorts, demonstrating a favorable safety profile and encouraging signs of
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clinical activity.[13][17]

Pharmacokinetic (PK) Data

PK analysis confirmed the tumor-targeting mechanism of AVA6000, showing a high
concentration of doxorubicin in the TME relative to the bloodstream.[17][18]

Comparison to
AVA6000 )
PK Parameter . ) Conventional Reference
Administration o
Doxorubicin

Circulating free

o ) doxorubicin in blood
Doxorubicin Mean of 860 ng/gm in
) o was only 8.3 ng/mL, [18]
Concentration tumor biopsies. o o
indicating significant

tumor concentration.

Cmax of released
Peak Plasma Conc. o Reduced by 78-93%
doxorubicin was [18]
(Cmax) o across dose cohorts.
significantly lower.

The half-life of
) o Extended by
Plasma Half-life (t1/2) released doxorubicin ] [12][13]
approximately 40%.
was extended.

Safety and Tolerability

AVAG6000 has been well-tolerated, even at doses significantly higher than the standard
doxorubicin dose. A maximum tolerated dose has not been identified in either the Q3W or Q2W
arms.[12][13] The safety profile shows a marked reduction in typical doxorubicin-related
toxicities.[19]
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Adverse Event

Historical Data

AVAG6000 Trial (Standard Reference
(Grade 3-4) -
Doxorubicin)
Severe Neutropenia 16.7% of patients 49% of patients [17]
Febrile Neutropenia 0% of patients 16.5% of patients [17]
Severe Cardiac A known dose-limiting
No events observed [14][15]

Toxicity

toxicity

Clinical Efficacy

Encouraging signs of anti-tumor activity have been observed, particularly in patients with high

FAP expression and in specific tumor types like salivary gland cancer and soft tissue sarcoma.

[17][18]

Overall Efficacy (Across FAP-Positive Tumors)

Best Response

Dose Level Tumor Type Details Reference
(RECIST 1.1)
) ) -65% tumor
Undifferentiated ] ]
) Partial Response  reduction,
160 mg/m? Pleomorphic ) [18]
(PR) duration of 6
Sarcoma
months.
-22% reduction
200 mg/m? Angiosarcoma Mixed Response  in sum of longest  [18]
diameters.
) Disease Control 50% at 12
N/A Various [18]
Rate (DCR) weeks.

Efficacy in Salivary Gland Cancer (SGC) Cohort

Data from a cohort of heavily pre-treated SGC patients treated at higher doses showed robust

and meaningful responses.[14][20]
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Metric Result Details Reference
) 11 patients treated at Median time of follow-
Patient Cohort [14]
or above 250 mg/mz. up was ~5 months.
Confirmed Partial ] >30% reduction in
1 patient ) [14]
Response (PR) tumor diameters.
Minor Responses ] 10% to 29% reduction
4 patients ) ] [14]
(MR) in tumor diameters.
Disease Control Rate Only one patient had
91% _ _ [14]
(DCR) disease progression.
) ) 9 of 11 patients were
Progression-Free Median not yet _ _
without progression [14]

Survival (PFS) reached

and in follow-up.

Conclusion and Future Directions

The early-phase clinical data for AVA6000 are highly promising. The results provide strong
clinical proof-of-concept for the pre|CISION™ platform, demonstrating that FAP-activated
targeted release of doxorubicin can deliver the chemotherapy agent effectively to the tumor
while significantly improving its safety and tolerability profile.[17] The observed anti-tumor
activity, especially the durable responses in heavily pre-treated patients with salivary gland
cancer and soft tissue sarcoma, highlights the therapeutic potential of AVA6000.[14][18]

The ongoing Phase 1b expansion cohorts will provide further data on efficacy in specific
indications.[15][21] These results will inform the design of a pivotal Phase 2 efficacy study, with
the goal of providing a new, effective, and safer treatment option for patients with FAP-positive
solid tumors.[19]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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